Methyl 4-(2-fluoropyridin-4-yl)benzoate
Description
Methyl 4-(2-fluoropyridin-4-yl)benzoate is a heteroaromatic ester featuring a benzoate moiety linked to a 2-fluoropyridine ring at the para position. The fluorine substituent on the pyridine ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Synthesis typically involves coupling reactions between substituted pyridines and benzoic acid derivatives under catalytic conditions, followed by purification via column chromatography (e.g., chloroform eluent) .
Properties
IUPAC Name |
methyl 4-(2-fluoropyridin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-15-12(14)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDOZQFIIPNAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-fluoropyridin-4-yl)benzoate typically involves the coupling of a fluoropyridine derivative with a benzoate ester. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes a palladium catalyst to form the carbon-carbon bond between the pyridine and benzoate moieties . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective reagents and optimization of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluoropyridin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 4-(2-fluoropyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 4-(2-fluoropyridin-4-yl)benzoate exerts its effects is primarily related to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the electronic distribution within the molecule and affect its reactivity and interactions with biological targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Electronic Differences
Methyl 4-(2-fluoropyridin-4-yl)benzoate distinguishes itself from similar compounds through its 2-fluoropyridin-4-yl substituent , which contrasts with derivatives bearing phenyl, bromophenyl, or methoxyphenyl groups. For example:
- Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): This compound features a 4-fluorophenyl-quinoline core linked via a piperazine bridge, resulting in increased steric bulk and altered π-π stacking compared to the simpler pyridine-based target compound .
Table 1: Key Structural Comparisons
Spectroscopic and Physicochemical Properties
- ¹H NMR : Fluorine substituents typically cause deshielding of adjacent protons. For example, in C4, the 4-fluorophenyl group produces a singlet at δ 7.2–7.4 ppm .
- HRMS : Molecular ion peaks for halogenated benzoates (e.g., C2: [M+H]⁺ at m/z 532.1) suggest the target compound would exhibit a comparable profile .
Table 2: Inferred Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
